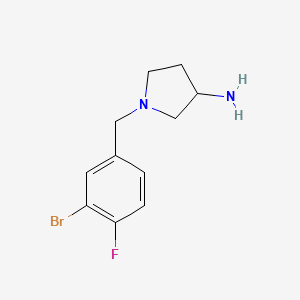

1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine

CAS No.: 1274508-97-2

Cat. No.: VC3075332

Molecular Formula: C11H14BrFN2

Molecular Weight: 273.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1274508-97-2 |

|---|---|

| Molecular Formula | C11H14BrFN2 |

| Molecular Weight | 273.14 g/mol |

| IUPAC Name | 1-[(3-bromo-4-fluorophenyl)methyl]pyrrolidin-3-amine |

| Standard InChI | InChI=1S/C11H14BrFN2/c12-10-5-8(1-2-11(10)13)6-15-4-3-9(14)7-15/h1-2,5,9H,3-4,6-7,14H2 |

| Standard InChI Key | HKVRNWUNDNJVGT-UHFFFAOYSA-N |

| SMILES | C1CN(CC1N)CC2=CC(=C(C=C2)F)Br |

| Canonical SMILES | C1CN(CC1N)CC2=CC(=C(C=C2)F)Br |

Introduction

Chemical Structure and Properties

Molecular Identification

1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine is characterized by its unique molecular structure featuring a pyrrolidine ring with an amine group at position 3 and a 3-bromo-4-fluorobenzyl substituent at the nitrogen atom in position 1. The compound's identification can be established through several standardized parameters:

| Parameter | Value |

|---|---|

| Chemical Name | 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine |

| CAS Number | 1274508-97-2 |

| Molecular Formula | C11H14BrFN2 |

| Exact Mass | 272.0324 g/mol |

This compound belongs to the larger class of pyrrolidine derivatives, which are known for their diverse biological activities and synthetic utility .

Structural Features

The molecular structure of 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine consists of several key components that define its chemical behavior:

-

A pyrrolidine ring (five-membered nitrogen-containing heterocycle)

-

A primary amine group (-NH2) at position 3 of the pyrrolidine ring

-

A benzyl group (phenylmethyl) attached to the pyrrolidine nitrogen

-

Bromine substitution at position 3 of the benzyl aromatic ring

-

Fluorine substitution at position 4 of the benzyl aromatic ring

This arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions. The halogen substituents (bromine and fluorine) on the aromatic ring likely influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Related Compounds and Structural Comparison

The compound shares structural similarities with other pyrrolidine derivatives that have been more extensively studied. One closely related compound is (1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-yl)methanol, which differs only in having a hydroxymethyl group rather than an amine at position 3 of the pyrrolidine ring.

| Compound | Molecular Formula | Molecular Weight | Structural Difference |

|---|---|---|---|

| 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine | C11H14BrFN2 | 272.03 g/mol | Primary amine at position 3 |

| (1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-yl)methanol | C12H15BrFNO | 288.16 g/mol | Hydroxymethyl group at position 3 |

Another related compound found in the literature is (3R,4S)-1-[(2-Bromo-6-Fluorophenyl)methyl]-N,N-Dimethyl-4-(1-Methyl-1H-Indol-3-Yl)pyrrolidin-3-Amine, which features a more complex structure with additional functional groups but shares the core concept of a halogenated benzyl group attached to a pyrrolidine nitrogen .

Synthesis and Preparation

Key Reaction Considerations

Successful synthesis of 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine requires careful attention to several factors:

-

Regioselectivity in the alkylation step to ensure selective N-alkylation

-

Protection/deprotection strategies for the amine functionality

-

Purification techniques to remove reaction byproducts

-

Stereochemical considerations if specific isomers are desired

The presence of both bromine and fluorine atoms in the benzyl portion may also require specialized handling due to potential reactivity of these functional groups.

Applications and Research Significance

Role as a Chemical Intermediate

The structure of 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine makes it particularly valuable as a chemical intermediate. The primary amine group provides a reactive site for further functionalization through various reactions:

-

Amide or peptide bond formation

-

Reductive amination to introduce additional alkyl groups

-

Formation of imines, enamines, or other nitrogen-containing derivatives

-

Conversion to diazonium salts and subsequent transformations

Additionally, the bromine atom on the aromatic ring offers possibilities for transition-metal-catalyzed coupling reactions (e.g., Suzuki, Negishi, or Sonogashira couplings), enabling the creation of more complex molecular architectures.

Biochemical Significance

While direct biochemical data for 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine is limited in the provided information, pyrrolidine derivatives as a class have shown interactions with various biological targets. The specific pattern of substitution on this compound, including the halogenated benzyl group and the primary amine, suggests potential for interaction with:

-

Enzyme active sites containing acidic residues (via amine functionality)

-

Receptor binding pockets with hydrophobic domains (via bromofluorobenzyl group)

-

Hydrogen bonding networks in biological systems

The related compound (3R,4S)-1-[(2-Bromo-6-Fluorophenyl)methyl]-N,N-Dimethyl-4-(1-Methyl-1H-Indol-3-Yl)pyrrolidin-3-Amine has been sufficiently significant to be included in biochemical databases, suggesting biological relevance for this class of compounds .

Physical and Spectroscopic Properties

Physical State and Stability

Based on the properties of similar pyrrolidine derivatives, 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine is likely to be a crystalline solid at room temperature. The compound would typically exhibit:

-

Limited water solubility due to its aromatic and aliphatic components

-

Improved solubility in organic solvents such as methanol, ethanol, dichloromethane, and DMSO

-

Moderate to good stability under standard laboratory conditions when protected from extreme heat, strong oxidizing agents, and prolonged exposure to air

Specific data on melting point, solubility parameters, and stability studies would require experimental determination.

Research Outlook and Future Directions

Structure-Activity Relationship Studies

Future research on 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine could focus on structure-activity relationship studies to better understand how structural modifications affect its properties and potential applications:

-

Variations in the halogen substitution pattern on the benzyl group

-

Modifications of the pyrrolidine ring (size, substitution pattern)

-

Derivatization of the amine functionality (alkylation, acylation)

-

Stereochemical studies if the compound contains stereogenic centers

These studies could provide valuable insights into the relationship between structure and function for this class of compounds.

Synthetic Methodology Development

The synthesis and functionalization of 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-amine may also serve as a platform for developing new synthetic methodologies:

-

Novel coupling reactions utilizing the bromine functionality

-

Selective functionalization of the amine group

-

Stereoselective synthesis if stereogenic centers are present

-

Scale-up procedures for larger-scale preparation

Such methodological advancements would contribute to the broader field of synthetic organic chemistry and medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume